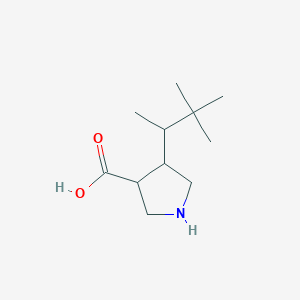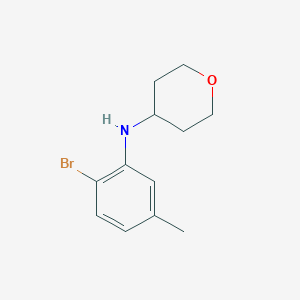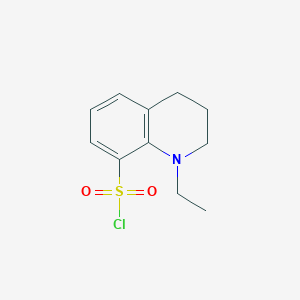
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to the 8th position of the 1-ethyl-1,2,3,4-tetrahydroquinoline ring system
Vorbereitungsmethoden
The synthesis of 1-ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride typically involves the following steps:
Formation of 1-Ethyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of 1-ethylquinoline using hydrogenation methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion.
Analyse Chemischer Reaktionen
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives, while reduction can lead to further hydrogenation of the ring system.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form complex structures useful in material science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is harnessed in medicinal chemistry to design compounds that can target specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride can be compared with other sulfonyl chlorides and tetrahydroquinoline derivatives:
Eigenschaften
Molekularformel |
C11H14ClNO2S |
|---|---|
Molekulargewicht |
259.75 g/mol |
IUPAC-Name |
1-ethyl-3,4-dihydro-2H-quinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h3,5,7H,2,4,6,8H2,1H3 |
InChI-Schlüssel |
SFDXSNOLJLAIBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC2=C1C(=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)
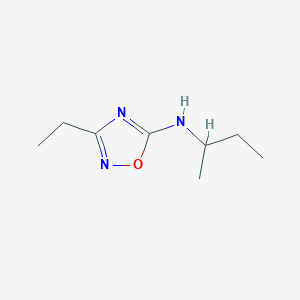
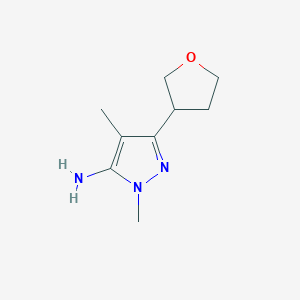
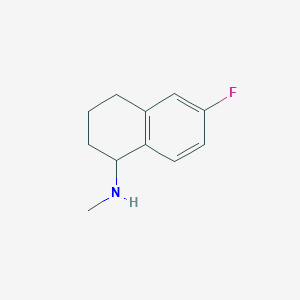
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
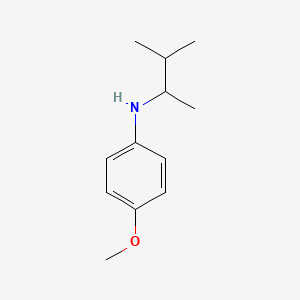
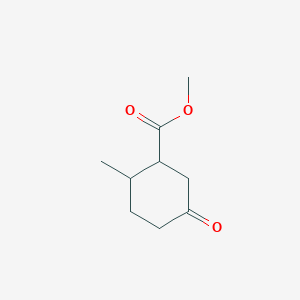
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
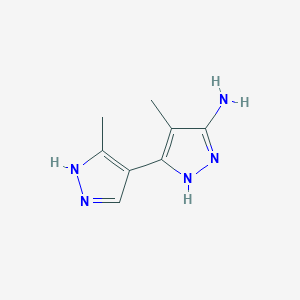
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
